molecular formula C18H21NO2S B14594383 N-{4-[4-Methyl-3-(propylsulfanyl)phenoxy]phenyl}acetamide CAS No. 61166-68-5

N-{4-[4-Methyl-3-(propylsulfanyl)phenoxy]phenyl}acetamide

Cat. No.: B14594383
CAS No.: 61166-68-5
M. Wt: 315.4 g/mol
InChI Key: ZOPCXDDAJJVKKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[4-Methyl-3-(propylsulfanyl)phenoxy]phenyl}acetamide is an organic compound with the molecular formula C18H21NO2S. It is a derivative of phenoxy acetamide, which is known for its diverse pharmacological activities. This compound is of interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[4-Methyl-3-(propylsulfanyl)phenoxy]phenyl}acetamide typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. The reaction conditions usually involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-{4-[4-Methyl-3-(propylsulfanyl)phenoxy]phenyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the acetamide group, using reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted acetamides or phenoxy derivatives.

Scientific Research Applications

N-{4-[4-Methyl-3-(propylsulfanyl)phenoxy]phenyl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{4-[4-Methyl-3-(propylsulfanyl)phenoxy]phenyl}acetamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-[4-[(4-Methyl-1-piperazinyl)sulfonyl]phenyl]acetamide
  • N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide
  • N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide

Uniqueness

N-{4-[4-Methyl-3-(propylsulfanyl)phenoxy]phenyl}acetamide is unique due to its specific structural features, such as the propylsulfanyl group, which can impart distinct pharmacological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

CAS No.

61166-68-5

Molecular Formula

C18H21NO2S

Molecular Weight

315.4 g/mol

IUPAC Name

N-[4-(4-methyl-3-propylsulfanylphenoxy)phenyl]acetamide

InChI

InChI=1S/C18H21NO2S/c1-4-11-22-18-12-17(8-5-13(18)2)21-16-9-6-15(7-10-16)19-14(3)20/h5-10,12H,4,11H2,1-3H3,(H,19,20)

InChI Key

ZOPCXDDAJJVKKM-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=C(C=CC(=C1)OC2=CC=C(C=C2)NC(=O)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.